BRD4 Bromodomain 1 (BD1) Binding Affinity of 5-Bromo-4-methylpyridin-3-ol vs. Non-Brominated Analog
5-Bromo-4-methylpyridin-3-ol demonstrates a Ki of 17,200 nM against the BRD4 bromodomain 1 (BD1), while its non-brominated analog, 4-methylpyridin-3-ol, exhibits no measurable inhibition at the same concentrations (Ki > 300,000 nM) [1]. This represents at least a 17-fold improvement in binding affinity attributable to the bromine substituent at the 5-position. The data are derived from a fluorescence anisotropy competition binding assay.
| Evidence Dimension | Binding Affinity (Ki) to BRD4 BD1 |
|---|---|
| Target Compound Data | Ki = 17,200 nM (1.72E+4 nM) |
| Comparator Or Baseline | 4-Methylpyridin-3-ol (non-brominated analog) Ki > 300,000 nM (>3.00E+5 nM) |
| Quantified Difference | >17.4-fold lower Ki (improved binding) |
| Conditions | Fluorescence anisotropy competition binding assay (unknown origin BRD4 BD1) |
Why This Matters
This enhanced binding confirms that the bromine atom is critical for engaging the BRD4 bromodomain, making the compound a preferred starting point for epigenetic probe development compared to its non-halogenated analog.
- [1] BindingDB Entry for CHEMBL3770724 (5-Bromo-4-methylpyridin-3-ol). BindingDB, 2024. View Source
